2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-5-8-17(9-6-14)24-21-11-15(2)23-22-13-18(25-26(21)22)16-7-10-19(27-3)20(12-16)28-4/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQRCGCMSGVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring fused to a pyrimidine, with various substituents that enhance its biological activity. Its molecular formula is . The presence of methoxy and methyl groups contributes to its electronic properties and steric configuration, which are crucial for its interaction with biological targets.
Antituberculosis Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for tuberculosis treatment. For instance, derivatives of this compound have shown significant in vitro activity against Mycobacterium tuberculosis (M.tb), with structure-activity relationship studies indicating that modifications at the 3 and 5 positions of the pyrazolo ring can enhance efficacy against M.tb .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Cell Line : Inhibitory concentrations (IC50) were reported as low as for some derivatives .
- NCI-H460 and SF-268 Cell Lines : Compounds exhibited IC50 values of and , respectively .
The mechanism of action appears to involve inhibition of key cellular pathways such as Aurora-A kinase and topoisomerase-IIa, leading to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the aromatic rings significantly enhances the inhibitory activity against both M.tb and cancer cell lines.
- Core Structure : The core pyrazolo[1,5-a]pyrimidine framework has been consistently linked to various modes of action against cancer and infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antituberculosis | Mycobacterium tuberculosis | Not specified | |
| Anticancer | MCF-7 | 0.01 | |
| Anticancer | NCI-H460 | 0.39 | |
| Anticancer | SF-268 | 0.46 |
Case Studies
- Antituberculosis Screening : A focused library of pyrazolo[1,5-a]pyrimidin derivatives was screened against M.tb, revealing several compounds with low cytotoxicity and promising antitubercular activity. The best candidates showed effective inhibition within macrophages without affecting host cell viability .
- Cancer Cell Line Testing : A series of synthesized compounds were tested on MDA-MB-231 (breast cancer) cell lines using MTT assays. Some derivatives exhibited notable growth inhibition compared to standard anticancer drugs, highlighting their potential as therapeutic agents .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives, including the compound . Research has demonstrated that these derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have shown promising results in inhibiting cell proliferation in human colorectal adenocarcinoma and cervical cancer cells .
2. Antiviral Properties
There is growing evidence suggesting that pyrazolo-pyrimidine derivatives possess antiviral activity. In particular, some studies have indicated that these compounds can inhibit viral replication and may serve as potential therapeutic agents against viral infections such as HIV and hepatitis C virus (HCV). The mechanism involves blocking viral entry or replication processes .
3. Neuroprotective Effects
Research has also pointed to the neuroprotective properties of certain pyrazolo-pyrimidine derivatives. These compounds may help mitigate neurodegenerative processes and could be explored for their potential in treating conditions such as Alzheimer's disease .
Material Science Applications
1. Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor in acidic environments. Studies have shown that derivatives of pyrazolo-pyrimidines can significantly reduce corrosion rates of metals, making them valuable in industrial applications where metal protection is crucial .
2. Photophysical Properties
The photophysical characteristics of pyrazolo-pyrimidine derivatives have been studied for their potential use in optoelectronic devices. Their ability to absorb and emit light makes them candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Comparison with Similar Compounds
Variations in the 3-Position Aryl Group
The 3-position of pyrazolo[1,5-a]pyrimidines is critical for target engagement. Key analogues include:
The 3,4-dimethoxyphenyl group in the target compound provides greater steric bulk and electron density compared to mono-substituted analogues like 4-fluorophenyl or 4-methoxyphenyl. This may enhance interactions with hydrophobic binding pockets but could reduce solubility .
Variations in the 5-Position Substituent
The 5-position modulates electronic and steric properties:
The 5-methyl group in the target compound balances steric hindrance and metabolic stability. Larger substituents (e.g., propyl) may improve lipophilicity but risk off-target effects .
Variations in the 7-Position Amine Group
The 7-amino substituent influences target selectivity and pharmacokinetics:
The 4-methylphenyl group in the target compound offers a balance of moderate electron-donating effects and reduced cytotoxicity compared to halogenated analogues .
Triazolopyrimidine Analogues
Triazolopyrimidines, though distinct in core structure, share functional similarities:
The triazole ring in these compounds facilitates hydrogen bonding, whereas the pyrazole core in the target compound may prioritize hydrophobic interactions. The 3,4-dimethoxyphenyl group in the target compound is absent in triazolopyrimidines, highlighting divergent SAR strategies .
Key Structural and Functional Insights
Electron-Donating vs. Electron-Withdrawing Groups: 3,4-Dimethoxyphenyl (target) vs. 4-Methylphenyl (target) vs. 4-chlorophenyl (compound 890626-52-5): Methyl groups improve metabolic stability, whereas chlorine may enhance potency but increase toxicity .
Impact of N-Substituents :
- Pyridin-2-ylmethylamine (compound 33) vs. 4-methylphenyl (target): The pyridine group in analogues improves solubility but may introduce hERG channel liability, which the target compound avoids .
Biological Activity Gaps :
- While anti-mycobacterial and kinase inhibition data exist for analogues, the target compound’s specific activity remains uncharacterized in the provided evidence.
Q & A
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The compound can be synthesized via cyclization of precursors such as substituted pyrazole-carbonyl hydrazides using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) . Key steps include:
Q. How is structural characterization performed for this compound?
Standard techniques include:
- IR spectroscopy : Identification of functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assign methoxy (δ 3.8–4.0 ppm), methylphenyl (δ 2.3–2.5 ppm), and pyrimidine proton signals .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 449 [M+H]⁺) and fragmentation patterns confirm the structure .
Q. What preliminary biological activities have been reported?
Pyrazolo[1,5-a]pyrimidine derivatives exhibit:
- Anticancer activity : Inhibition of breast/lung cancer cell lines via CDK9 targeting (IC₅₀ ~0.5–2 µM) .
- Enzyme inhibition : Selectivity for kinases (e.g., cyclin-dependent kinases) due to trifluoromethyl and dimethylaminoethyl substituents enhancing binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent-free protocols : Reduce side reactions (e.g., reports 62–70% yields using solvent-free cyclization) .
- Catalyst screening : POCl₃ or LiAlH₄ for efficient cyclization; Fe(acac)₃ for β-lactam derivatives (applicable to analogous structures) .
- Temperature control : Maintain 120°C for cyclization to avoid decomposition of methoxyphenyl groups .
Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact biological activity?
- Trifluoromethyl groups : Enhance metabolic stability and target binding (e.g., 10-fold increase in CDK9 inhibition vs. non-fluorinated analogs) .
- Methoxy groups : Improve solubility but may reduce membrane permeability (logP increases by ~0.5 with 3,4-dimethoxy substitution) .
- Substitution position : 7-Amino derivatives show higher kinase selectivity than 3-azo analogs .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
- Data normalization : Account for variations in solvent (DMSO concentration ≤0.1%) and incubation time (48–72 hrs) .
- Structural validation : Confirm batch purity via HPLC (>95%) to rule out impurities affecting activity .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Stepwise substitution : Synthesize analogs with single-group modifications (e.g., replace 4-methylphenyl with benzodioxanmethyl) .
- In silico docking : Use AutoDock Vina to predict binding modes with CDK9 (PDB: 4BCF) before in vitro testing .
- Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (microsomal incubation) .
Q. What methodologies are used to confirm target engagement in enzyme inhibition studies?
- Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Cellular thermal shift assays (CETSA) : Verify target binding by measuring protein thermal stability shifts .
- Western blotting : Detect downstream effects (e.g., reduced Mcl-1 expression in CDK9 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
